

4-Bromo-2-chloro-6-fluorophenol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-chloro-6-fluorophenol**

Cat. No.: **B062433**

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **4-Bromo-2-chloro-6-fluorophenol** is limited. Much of the information presented herein is based on predicted data and extrapolated from structurally similar compounds. This guide should be used for informational purposes, and any experimental work should be conducted with caution and validated independently.

Introduction

4-Bromo-2-chloro-6-fluorophenol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its trifunctionalized phenolic ring makes it a versatile intermediate for the synthesis of more complex molecules. The specific arrangement of bromo, chloro, and fluoro substituents, along with the hydroxyl group, offers multiple reaction sites for selective chemical modifications, such as cross-coupling reactions.^[1] This technical guide provides a summary of the available information on its chemical structure, properties, and potential synthetic and analytical methodologies.

Chemical Structure and Identifiers

The chemical structure of **4-Bromo-2-chloro-6-fluorophenol** consists of a phenol ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom

at position 6.

Caption: Chemical structure of **4-Bromo-2-chloro-6-fluorophenol**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-Bromo-2-chloro-6-fluorophenol
CAS Number	161045-79-0
Molecular Formula	C ₆ H ₃ BrClFO
Molecular Weight	225.44 g/mol [1]
MDL Number	MFCD01631476 [1]

Physicochemical Properties

Experimentally determined physicochemical properties for **4-Bromo-2-chloro-6-fluorophenol** are not readily available in peer-reviewed literature. The data presented below are predicted values from chemical suppliers and databases.

Table 2: Predicted Physicochemical Properties

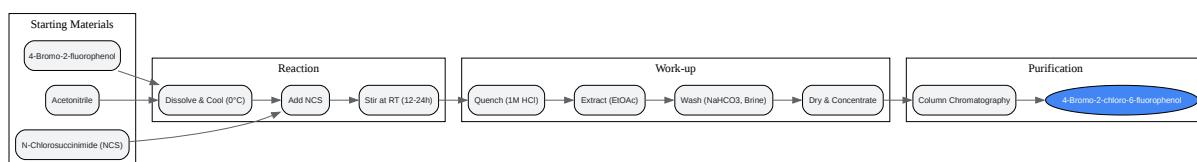
Property	Value	Source
Appearance	White to off-white solid	ChemicalBook
Boiling Point	212.5 ± 35.0 °C	ChemicalBook
Density	1.875 ± 0.06 g/cm ³	ChemicalBook
pKa	6.68 ± 0.23	ChemicalBook
Storage Temperature	Room temperature	ChemicalBook

Experimental Protocols

Due to the lack of published experimental procedures specifically for **4-Bromo-2-chloro-6-fluorophenol**, this section provides a theoretical synthesis protocol based on common methodologies for the halogenation of phenols. This protocol is for informational purposes only and requires optimization and validation.

Proposed Synthesis: Electrophilic Chlorination of 4-Bromo-2-fluorophenol

The synthesis of **4-Bromo-2-chloro-6-fluorophenol** could potentially be achieved through the electrophilic chlorination of 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating group, and the fluorine atom is also ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the bromine is the most likely site for further electrophilic substitution.


Materials:

- 4-Bromo-2-fluorophenol
- N-Chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Dissolve 4-bromo-2-fluorophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4-Bromo-2-chloro-6-fluorophenol**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-2-chloro-6-fluorophenol**.

Spectroscopic Data (Hypothetical)

No experimental spectra for **4-Bromo-2-chloro-6-fluorophenol** are currently available in public databases. The following are predicted key spectral features based on its structure and data from similar halogenated phenols.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. Coupling constants will be influenced by the adjacent halogen atoms.- Phenolic proton (δ 5.0-6.0 ppm, broad singlet), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be the most downfield. Carbons attached to halogens will show characteristic shifts and potentially C-F coupling.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (broad): ~3200-3600 cm⁻¹- C-O stretch: ~1200-1260 cm⁻¹- C=C aromatic stretch: ~1450-1600 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹- C-F stretch: ~1000-1100 cm⁻¹
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Biological Activity and Signaling Pathways

As of the latest search, there is no published research on the biological activity or the involvement of **4-Bromo-2-chloro-6-fluorophenol** in any signaling pathways. The biological effects of halogenated phenols can vary widely depending on the specific substitution pattern.

Some bromophenols found in marine algae have shown antioxidant and anticancer activities. However, no such studies have been reported for this specific compound.

Safety and Handling

Specific safety and handling information for **4-Bromo-2-chloro-6-fluorophenol** is not well-documented. Based on the data for similar compounds like 4-bromo-2-chlorophenol, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

4-Bromo-2-chloro-6-fluorophenol is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. However, there is a clear need for experimental characterization to validate its properties and to establish reliable synthetic and analytical protocols. Researchers interested in this molecule should approach its synthesis and handling with caution and plan for thorough characterization of the final product. The information provided in this guide serves as a starting point for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-6-fluorophenol [myskinrecipes.com]
- To cite this document: BenchChem. [4-Bromo-2-chloro-6-fluorophenol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062433#4-bromo-2-chloro-6-fluorophenol-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com